REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]1[N:7]([S:13](=[O:14])(=[O:15])[c:16]2[cH:17][cH:18][c:19]([CH3:22])[cH:20][cH:21]2)[CH2:8][CH2:9][C:10]1([CH3:11])[OH:12].[P:23]([Cl:24])([Cl:25])([Cl:26])=[O:27].[cH:28]1[cH:29][cH:30][n:31][cH:32][cH:33]1>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]1[N:7]([S:13](=[O:14])(=[O:15])[c:16]2[cH:17][cH:18][c:19]([CH3:22])[cH:20][cH:21]2)[CH2:8][CH:9]=[C:10]1[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1N(S(=O)(=O)c2ccc(C)cc2)CCC1(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C1C(C)=CCN1S(=O)(=O)c1ccc(C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |